4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
This compound is a bis-benzothiazole derivative featuring a piperazine linker between two 4,7-dichloro-substituted 1,3-benzothiazole moieties. Piperazine, a flexible six-membered diamine ring, contributes to conformational adaptability, which may optimize interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N4S2/c19-9-1-3-11(21)15-13(9)23-17(27-15)25-5-7-26(8-6-25)18-24-14-10(20)2-4-12(22)16(14)28-18/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJJTKSDSGDVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC(=C3S2)Cl)Cl)C4=NC5=C(C=CC(=C5S4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring
The piperazine ring is then introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with the chlorinated benzothiazole intermediate. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzothiazole rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine atoms and the piperazine ring can enhance its binding affinity and specificity towards these targets, thereby modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The table below summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
Heterocyclic Core Diversity :
- The target compound employs dual benzothiazole rings, whereas analogs in –3 utilize imidazopyridine or triazine cores. Benzothiazoles are associated with RNA-binding and kinase inhibition, while imidazopyridines are prevalent in antiviral and anticancer agents .
- Piperazine linkers are common across all compounds, but their substitution patterns (e.g., chlorobenzyl in vs. dichlorobenzothiazole in the target compound) alter steric and electronic profiles.
Chlorine Substitution Patterns :
- The 4,7-dichloro configuration on benzothiazoles in the target compound contrasts with the 6-chloro substituent on the imidazopyridine in . Chlorine at the 4,7 positions may enhance π-π stacking with aromatic residues in target proteins compared to single-substituted analogs .
Pharmacological Implications :
- The patented imidazopyridine-piperazine derivative () highlights the importance of pyrazole and chlorobenzyl groups in optimizing solubility and bioavailability for pharmaceutical formulations. In contrast, the target compound’s dichlorobenzothiazole moieties may prioritize target affinity over solubility, a trade-off observed in kinase inhibitors .
Physicochemical and Pharmacokinetic Considerations
- Conformational Flexibility : Piperazine linkers in the target compound and analogs allow for adaptable binding modes, whereas rigid linkers (e.g., triazine in ) may restrict conformational freedom but improve selectivity .
Biological Activity
4,7-Dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that belongs to the benzothiazole family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The following sections outline its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzenethiol with various electrophiles. For 4,7-dichloro derivatives, chlorination reactions are often employed to introduce chlorine atoms at specific positions on the benzothiazole ring. The piperazine moiety is usually incorporated through nucleophilic substitution reactions.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be comparable to standard antibiotics .
Antitubercular Activity
Recent research indicates that certain benzothiazole compounds exhibit significant antitubercular activity. For example, derivatives similar to this compound have been evaluated against Mycobacterium tuberculosis. Compounds with similar structures have shown MIC values in the low micromolar range, indicating strong potential as anti-tubercular agents .
Anticancer Activity
Benzothiazole derivatives are also being investigated for their anticancer properties. In vitro studies have revealed that these compounds can induce apoptosis in various cancer cell lines. For instance, specific analogs have been reported to inhibit cell proliferation in breast and liver cancer cell lines with IC50 values ranging from 5 to 20 μM .
Study 1: Antimicrobial Screening
A recent study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values of 12.5 μg/mL and 25 μg/mL respectively. These results suggest that modifications on the benzothiazole scaffold significantly enhance antimicrobial potency .
Study 2: Antitubercular Evaluation
In another investigation focusing on antitubercular properties, compounds structurally related to 4,7-dichloro derivatives were tested against M. tuberculosis. The study found that these compounds not only inhibited bacterial growth but also displayed favorable pharmacokinetic profiles in preliminary studies .
Research Findings Summary Table
| Activity | Tested Compound | Target | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | 4,7-Dichloro derivative | Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL | ||
| Antitubercular | Similar benzothiazole derivative | Mycobacterium tuberculosis | Low micromolar range |
| Anticancer | Benzothiazole analogs | Breast cancer cell lines | IC50: 5 - 20 μM |
Q & A
Q. What are the standard synthetic routes for preparing 4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving piperazine derivatives. For example:
- React 3-chloro-1,2-benzisothiazole with piperazine in ethanol at 80°C for 36 hours, achieving an 85% yield after recrystallization .
- Alternative methods involve refluxing intermediates in solvents like DMSO, followed by purification via ice-water precipitation and ethanol recrystallization (65% yield) .
Key steps include optimizing solvent choice (ethanol or DMSO), reaction time (12–36 hours), and purification techniques (recrystallization or distillation).
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To identify proton environments and carbon frameworks (e.g., δ 1.69–2.57 ppm for CH2 groups in piperazine rings) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed vs. calculated values within ±0.005 Da) .
- Elemental Analysis : Confirm C, H, N percentages (e.g., 51.8% C, 4.2% H, 16.1% N) .
Q. What purification methods are effective for isolating the compound post-synthesis?
- Methodological Answer :
- Recrystallization : Use water-ethanol mixtures to remove unreacted starting materials .
- Column Chromatography : Separate impurities using silica gel and polar/non-polar solvent gradients .
- Distillation Under Reduced Pressure : For volatile byproducts, as seen in DMSO-based syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Ethanol favors piperazine coupling (85% yield) , while DMSO may stabilize intermediates but require longer reaction times .
- Catalyst Screening : Piperidine or glacial acetic acid can accelerate condensation reactions (e.g., benzaldehyde coupling) .
- Temperature Control : Higher temperatures (80°C vs. room temperature) reduce reaction time but may increase side products .
- Byproduct Analysis : Use HPLC with reference standards (e.g., Impurity F(EP)) to detect and quantify impurities .
Q. How to resolve contradictions in spectral data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare NMR/HRMS data with literature (e.g., δ 215–217°C melting points for piperazinyl benzothiazoles) .
- Purity Assessment : Quantify impurities via HPLC using validated methods (e.g., detection limits of 0.1% for related triazoles) .
- Isolation of Byproducts : Characterize side products (e.g., hydrolyzed piperazine derivatives) to identify synthetic bottlenecks .
Q. What experimental designs are recommended for assessing biological activity?
- Methodological Answer :
- Cytotoxic Assays : Use sulforhodamine B (SRB) staining on cancer cell lines (e.g., MCF-7, HEPG-2) with IC50 calculations .
- Control Strategies : Include reference compounds (e.g., CHS-828) and vehicle controls (DMSO ≤0.5%) to validate results .
- Dose-Response Studies : Test concentrations from 1 nM–100 µM to determine therapeutic windows and selectivity indices .
Q. How to investigate the compound’s reactivity in mechanistic studies?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-determining steps .
- Computational Modeling : Use DFT calculations to predict electron-deficient sites (e.g., chlorine substituents) influencing nucleophilic substitution .
- Isotopic Labeling : Track piperazine incorporation using 15N-labeled precursors to confirm bonding patterns .
Data Contradiction Analysis
Q. Why do reported yields vary across studies, and how can this be addressed?
- Methodological Answer :
- Source Comparison : Lower yields (65% vs. 85% ) may stem from differences in solvent purity or heating methods.
- Reproducibility Protocols : Standardize reagents (e.g., anhydrous ethanol) and reaction setups (e.g., reflux condensers).
- Error Analysis : Quantify losses during filtration and crystallization steps using mass balance calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
